N-[(tert-butoxy)carbonyl]-4-isocyanoaniline
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Overview
Description
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aniline derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its isocyano functional group, which is known for its reactivity and versatility in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(tert-butoxy)carbonyl]-4-isocyanoaniline typically involves the protection of the amine group on 4-isocyanoaniline with a Boc group. This can be achieved by reacting 4-isocyanoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols.
Deprotection Reactions: Reagents such as TFA, HCl, or oxalyl chloride in methanol can be used.
Major Products Formed
Substitution Reactions: Products typically include substituted aniline derivatives.
Deprotection Reactions: The major product is 4-isocyanoaniline after the removal of the Boc group.
Scientific Research Applications
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: May be used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for N-[(tert-butoxy)carbonyl]-4-isocyanoaniline primarily involves the reactivity of its isocyano group and the protective nature of the Boc group. The isocyano group can act as a nucleophile or electrophile in various reactions, while the Boc group protects the amine functionality until it is selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- N-[(tert-butoxy)carbonyl]-4-aminobenzoic acid
- N-[(tert-butoxy)carbonyl]-4-aminophenol
- N-[(tert-butoxy)carbonyl]-4-aminobenzylamine
Uniqueness
N-[(tert-butoxy)carbonyl]-4-isocyanoaniline is unique due to the presence of the isocyano group, which imparts distinct reactivity compared to other Boc-protected aniline derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Properties
CAS No. |
202745-13-9 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl N-(4-isocyanophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8H,1-3H3,(H,14,15) |
InChI Key |
QWUJGOIESPJIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
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